S-(Iodomethyl) ethanethioate

Catalog No.
S2692434
CAS No.
114254-42-1
M.F
C3H5IOS
M. Wt
216.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(Iodomethyl) ethanethioate

CAS Number

114254-42-1

Product Name

S-(Iodomethyl) ethanethioate

IUPAC Name

S-(iodomethyl) ethanethioate

Molecular Formula

C3H5IOS

Molecular Weight

216.04

InChI

InChI=1S/C3H5IOS/c1-3(5)6-2-4/h2H2,1H3

InChI Key

JXALJIJPVNAXQK-UHFFFAOYSA-N

SMILES

CC(=O)SCI

Solubility

not available

Synthesis of Thiophene Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: Thiophene derivatives are important aromatic heterocyclic derivatives that have shown significant pharmacological activities and find large application in material science and coordination chemistry .

Methods of Application or Experimental Procedures: The synthesis involves the iodocyclization of S-4-hydroxybut-2-ynyl ethanethioate, carried out with an excess of I2 or IBr (2–3 equiv) in CH2Cl2 at room temperature for 1 hour .

Results or Outcomes: 3,4-Dihalodihydrothiophenes have been obtained in moderate to excellent yields (39%–98%) .

Detection of Water Content in Organic Solvents

Specific Scientific Field: Analytical Chemistry

Summary of the Application: An ethanethioate functionalized polythiophene, namely PTS, was designed and prepared for detection and quantification of the water present in organic solvents .

Methods of Application or Experimental Procedures: PTS exhibited sensitive and fast absorption and fluorescence signaling response to the changes of water content in tetrahydrofuran (THF), N, N-dimethylformamide (DMF) and N, N-dimethylacetamide (DMAc) due to the water-induced interpolymer-stacking aggregation .

Results or Outcomes: The fluorescence intensity of PTS at 550 nm linearly reduced as a function of the water content in detection ranges of 0–30% (v/v) in THF, 0–10% in DMF and 0–10% in DMAc with the limit of detection (LOD) for water being 0.034% (v/v) in THF, 0.013% (v/v) in DMF, and 0.014% (v/v) in DMAc, respectively .

Thermophysical Property Data Analysis

Specific Scientific Field: Physical Chemistry

Summary of the Application: “S-(Iodomethyl) ethanethioate” is used in the analysis of thermophysical property data for pure compounds . These data are generated through dynamic data analysis .

Results or Outcomes: The data obtained from this analysis are used in various scientific and industrial applications .

Synthesis of Aldehydes and Ketones

Summary of the Application: “S-(Iodomethyl) ethanethioate” is used in the synthesis of aldehydes and ketones from the oxidation of iodomethyl group .

Methods of Application or Experimental Procedures: The synthesis involves the oxidation of iodomethyl group in benzylic iodides and allylic iodides using numerous well-known approaches reported in the literature .

Results or Outcomes: Among all the investigated techniques, periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method and hydrogen peroxide in vanadium pentoxide-based approach were found to be highly efficient .

Detection of Gas Leaks

Specific Scientific Field: Industrial Chemistry

Summary of the Application: “S-(Iodomethyl) ethanethioate” can be used as a warning agent in natural gas and liquefied propane . Its volatile nature makes it easily detectable, serving as a warning in case of gas leaks .

Methods of Application or Experimental Procedures: The compound is added to natural gas and liquefied propane. In case of a leak, the distinct smell of the compound alerts individuals to the presence of the gas .

Results or Outcomes: This application improves safety by providing an easily detectable warning in case of gas leaks .

Nanophotonics

Specific Scientific Field: Nanotechnology

Summary of the Application: “S-(Iodomethyl) ethanethioate” can be used in the design and synthesis of orthogonal gap-enhanced Raman tags (O-GERTs) for interference-free and ultrastable surface-enhanced Raman scattering .

Methods of Application or Experimental Procedures: O-GERTs are designed by embedding alkyne and deuterium-based reporters in the interior metallic nanogaps of core–shell nanoparticles . These tags are then used as optical probes against different backgrounds from common substrates and media to related targets .

Results or Outcomes: O-GERTs show much higher photo and biological stability compared to conventional SERS tags . They also provide accurate and reliable detection onto various substrates and in complex media .

S-(Iodomethyl) ethanethioate is a chemical compound characterized by the presence of both an iodomethyl group and a thioate ester functional group. Its molecular formula is C4H7IOSC_4H_7IOS, indicating the presence of carbon, hydrogen, iodine, oxygen, and sulfur atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile.

Typical of thioate esters and iodomethyl derivatives. Key reactions include:

  • Nucleophilic Substitution: The iodomethyl group serves as an excellent leaving group, allowing for nucleophilic substitution reactions where nucleophiles can attack the carbon atom bonded to iodine.
  • Elimination Reactions: Under certain conditions, S-(Iodomethyl) ethanethioate may undergo elimination reactions, leading to the formation of alkenes.
  • Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions facilitated by transition metals, which are crucial for constructing complex organic molecules.

Research on S-(Iodomethyl) ethanethioate indicates potential biological activities, particularly as a reactive electrophile that can modify biomolecules. Its ability to alkylate nucleophiles makes it a candidate for studying interactions with proteins and nucleic acids. Such modifications can be useful in understanding mechanisms of action in drug design and development.

The synthesis of S-(Iodomethyl) ethanethioate typically involves several steps:

  • Preparation of Iodomethyl Group: This can be achieved through the reaction of ethanethiol with iodomethane or iodine in the presence of a suitable reducing agent.
  • Formation of Thioate Ester: The thioate ester is formed by reacting ethanethiol with an appropriate acid chloride or anhydride.
  • Final Coupling: The iodomethyl group is introduced into the thioate ester through nucleophilic substitution or other coupling methods.

S-(Iodomethyl) ethanethioate has several applications:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
  • Medicinal Chemistry: Its reactivity makes it useful for modifying biological molecules, which can lead to the development of new pharmaceuticals.
  • Chemical Probes: The compound can act as a chemical probe to study biological processes involving thiols and other nucleophiles.

Interaction studies involving S-(Iodomethyl) ethanethioate focus on its electrophilic nature and how it interacts with various biological targets. These studies often employ techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the mechanisms by which this compound modifies proteins or nucleic acids.

Several compounds share structural similarities with S-(Iodomethyl) ethanethioate, including:

  • Methylthioacetate: Similar in structure but lacks the iodomethyl group, making it less reactive towards nucleophiles.
  • Ethylthioacetate: Another thioate ester that exhibits similar reactivity but has different steric properties due to its ethyl group.
  • Bromomethyl ethanethioate: Contains a bromomethyl group instead of iodomethyl, which affects its reactivity profile due to differences in leaving group ability.
CompoundKey FeaturesReactivity Profile
S-(Iodomethyl) ethanethioateContains iodomethyl and thioate ester groupsHigh reactivity due to good leaving group
MethylthioacetateLacks halogen substituentModerate reactivity
EthylthioacetateEthyl group provides steric hindranceLower reactivity compared to iodomethyl
Bromomethyl ethanethioateContains bromine instead of iodineLower reactivity than iodomethyl

The uniqueness of S-(Iodomethyl) ethanethioate lies in its combination of an iodomethyl group with a thioate ester, providing enhanced reactivity that can be exploited in various synthetic applications.

XLogP3

1.4

Dates

Modify: 2024-04-14

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